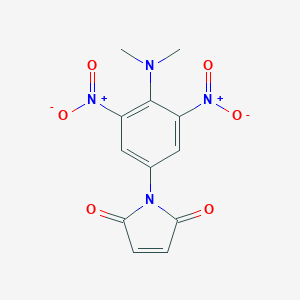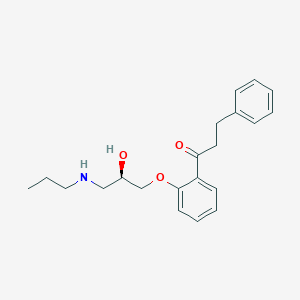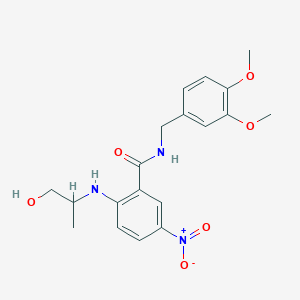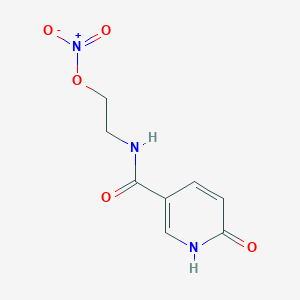
アトラジングルタチオン抱合体
説明
Atrazine glutathione conjugate, also known as Atrazine glutathione conjugate, is a useful research compound. Its molecular formula is C18H30N8O6S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Atrazine glutathione conjugate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atrazine glutathione conjugate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
植物における除草剤耐性
アトラジングルタチオン抱合体は、植物における除草剤アトラジンに対する耐性の付与に重要な役割を果たしています . 例えば、厄介な雑草であるパルメットアマランサスでは、植物はグルタチオンS-トランスフェラーゼ(GST)活性によってアトラジンを迅速に抱合します . この迅速な解毒は、アトラジンに対する高いレベルの耐性を付与します .
トウモロコシにおける選択性
トウモロコシ(Zea mays)におけるアトラジンの選択性の主な要因は、アトラジンを解毒し、アトラジン-グルタチオン抱合体の形成を触媒する可溶性酵素であるグルタチオンS-トランスフェラーゼの活性です . この解毒経路は、トウモロコシのアトラジンに対する全耐性に貢献しています .
抗がん剤の解毒
グルタチオンは通常、抗がん剤またはその代謝産物と結合して、より極性が高く、水溶性が高いグルタチオンS-抱合体を作ります . これらの抱合体は、体外に容易に排泄され、異物が細胞標的と反応する可能性が低下します .
有毒有機ハロゲン化合物の保護
一部の植物は、動物で知られているものと同様のメカニズムで、有毒な有機ハロゲン化化合物から身を守ります . このメカニズムには、グルタチオンS-トランスフェラーゼの活性がかかわっており、この酵素はグルタチオン抱合体の形成を触媒することでこれらの化合物を解毒します .
非酵素的解毒経路
グルタチオンS-トランスフェラーゼによって媒介される酵素的解毒経路に加えて、トウモロコシのアトラジンに対する全耐性に貢献する非酵素的解毒経路も存在します
作用機序
Target of Action
The primary target of the Atrazine Glutathione Conjugate is the enzyme Glutathione S-transferase (GST) . This enzyme plays a crucial role in the detoxification of atrazine, a widely used herbicide .
Mode of Action
The Atrazine Glutathione Conjugate interacts with its target, the GST enzyme, through a process known as glutathione conjugation . This process involves the GST enzyme catalyzing the formation of the Atrazine Glutathione Conjugate, also known as GS-atrazine . This reaction results in the detoxification of atrazine .
Biochemical Pathways
The formation of the Atrazine Glutathione Conjugate is part of the glutathione conjugation pathway . This pathway is a significant detoxification mechanism in organisms, helping to protect against toxic organic halide compounds . The GST enzyme catalyzes the conjugation of glutathione to atrazine, forming the GS-atrazine conjugate .
Pharmacokinetics
The pharmacokinetics of the Atrazine Glutathione Conjugate involve its formation, distribution, and elimination. The GST enzyme catalyzes the formation of the conjugate in the liver . The conjugate is more polar and water-soluble than atrazine, facilitating its excretion from the body . The rate of conjugation varies, with mouse and human liver cytosolic fractions conjugating atrazine with glutathione at rates of 282.3 and 3.0 pmol/min/mg, respectively .
Result of Action
The formation of the Atrazine Glutathione Conjugate results in the detoxification of atrazine . This detoxification process is crucial for organisms exposed to atrazine, as it helps to prevent the potential toxic effects of this herbicide .
Action Environment
The action of the Atrazine Glutathione Conjugate can be influenced by various environmental factors. For instance, oxidative stress can result from the presence of pollutants such as atrazine, leading to an increased production of GST and, consequently, an increased formation of the Atrazine Glutathione Conjugate . Additionally, changes in temperature or oxygen levels in the environment can also affect the activity of GST and the formation of the conjugate .
将来の方向性
While specific future directions are not mentioned in the search results, the study of Atrazine glutathione conjugate contributes to our understanding of how plants detoxify pesticides. This could have implications for improving crop resistance to pesticides and reducing environmental contamination .
生化学分析
Biochemical Properties
The primary enzyme involved in the formation of the atrazine glutathione conjugate is glutathione S-transferase . This enzyme, found in both human and murine models, displays significant activity towards atrazine . In particular, the hGSTP1-1 variant of the enzyme in humans and the mGSTP1-1 variant in mice have been identified as key players in this process .
Cellular Effects
The formation of the atrazine glutathione conjugate is a key step in the detoxification of atrazine, thereby reducing the potential cellular damage caused by this herbicide . The conjugation process enhances the solubility of atrazine, facilitating its excretion and reducing its bioaccumulation and potential toxicity .
Molecular Mechanism
The molecular mechanism of atrazine glutathione conjugate formation involves the catalytic action of glutathione S-transferase . This enzyme catalyzes the conjugation of the reduced form of glutathione (GSH) to atrazine, forming the atrazine glutathione conjugate . This process is a key phase II biotransformation reaction, which enhances the water solubility of atrazine and facilitates its excretion .
Temporal Effects in Laboratory Settings
The formation of the atrazine glutathione conjugate is a rapid process, with significant activity observed within a short period following exposure to atrazine . The specific temporal dynamics can vary depending on the experimental conditions and the specific variant of glutathione S-transferase involved .
Dosage Effects in Animal Models
While specific studies on the dosage effects of atrazine glutathione conjugate in animal models are limited, research on atrazine biotransformation suggests that the efficiency of conjugate formation may be influenced by the dosage of atrazine . Higher levels of atrazine could potentially saturate the GST system, affecting the rate of conjugate formation .
Metabolic Pathways
The formation of the atrazine glutathione conjugate is part of the broader metabolic pathway for the biotransformation of atrazine . This pathway involves Phase I biotransformation reactions, followed by Phase II reactions, including GSH conjugation . The resulting conjugate can then undergo further metabolism or be excreted .
Transport and Distribution
Following its formation, the atrazine glutathione conjugate can be transported within the cell and across cell membranes . This transport process facilitates the removal of the conjugate from the cell, reducing the potential for cellular damage .
Subcellular Localization
The formation of the atrazine glutathione conjugate primarily occurs in the cytosol, where glutathione S-transferase is typically located . Following its formation, the conjugate can be sequestered in various subcellular compartments, including the vacuole, for subsequent degradation or excretion .
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLCRTLULMGVMR-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947301 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24429-05-8 | |
| Record name | Glutathione S-atrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutathione S-atrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there differences in atrazine detoxification rates among plant species?
A: Yes, research indicates significant variations in atrazine degradation rates across different plant species. Studies have shown that atrazine-tolerant species, including corn, metabolize atrazine primarily through glutathione conjugation. [, ] Conversely, susceptible species exhibit lower GST activity, leading to slower detoxification and increased sensitivity to the herbicide. [] This difference in metabolic rates directly influences the level of atrazine tolerance observed in various plant species.
Q2: Beyond glutathione conjugation, are there other mechanisms of atrazine detoxification in plants?
A: While glutathione conjugation plays a primary role in atrazine detoxification, other metabolic pathways contribute as well. Research has identified N-dealkylation and 2-hydroxylation as additional detoxification mechanisms in various grass species. [] These pathways involve modifying the atrazine molecule, ultimately reducing its toxicity. The relative importance of each pathway can vary depending on the plant species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)











